molecular formula C21H24N2O5 B268786 2-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

2-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B268786
M. Wt: 384.4 g/mol
InChI Key: BBGUIUBIBZHHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide, commonly known as MOR-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

MOR-1 has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. MOR-1 has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Mechanism of Action

MOR-1 acts as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and inhibition of this enzyme has been found to have therapeutic effects in a variety of diseases. MOR-1 also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MOR-1 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. MOR-1 has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, MOR-1 has been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using MOR-1 in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of research areas. However, one limitation of using MOR-1 is its potential toxicity. Careful dosage and exposure control are necessary to ensure the safety of researchers working with this compound.

Future Directions

There are many potential future directions for research on MOR-1. One area of interest is the development of new PARP inhibitors based on the structure of MOR-1. Another area of interest is the investigation of the potential neuroprotective effects of MOR-1 in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MOR-1 and its potential applications in scientific research.

Synthesis Methods

The synthesis of MOR-1 involves a multi-step process starting with the reaction of 4-nitrophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(2-methoxyethoxy)ethylamine to form the amide intermediate. The amide is then reacted with 4-(4-morpholinyl)benzoyl chloride to form the final product, MOR-1.

properties

Product Name

2-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

2-(2-methoxyethoxy)-N-[4-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C21H24N2O5/c1-26-14-15-28-19-5-3-2-4-18(19)20(24)22-17-8-6-16(7-9-17)21(25)23-10-12-27-13-11-23/h2-9H,10-15H2,1H3,(H,22,24)

InChI Key

BBGUIUBIBZHHKA-UHFFFAOYSA-N

SMILES

COCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Canonical SMILES

COCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Origin of Product

United States

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